molecular formula C9H8BrNO2 B1446608 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 1226069-01-7

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B1446608
CAS No.: 1226069-01-7
M. Wt: 242.07 g/mol
InChI Key: JWSSQBSMJHCGDP-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS 1226069-01-7) is a substituted benzoxazolone derivative with the molecular formula C₁₁H₁₁BrN₂O₂ and a molecular weight of 238.67 g/mol . Its structure features a benzoxazolone core modified with a bromo substituent at the 7-position and methyl groups at the 3- and 5-positions (Figure 1).

The benzoxazolone scaffold is a privileged structure in medicinal chemistry due to its versatility in drug design, often contributing to hydrogen bonding and metabolic stability.

Properties

IUPAC Name

7-bromo-3,5-dimethyl-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c1-5-3-6(10)8-7(4-5)11(2)9(12)13-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWSSQBSMJHCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)OC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approach to Benzoxazolones

Benzoxazolones are commonly synthesized via intramolecular cyclization of appropriate substituted phenols or aminophenols with carbonyl-containing reagents. The presence of the bromo substituent at the 7-position and methyl groups at the 3 and 5 positions requires selective functionalization steps.

These methods are often coupled with oxidation or reduction steps to fine-tune the oxidation state of the heterocycle.

Specific Preparation Routes for 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

Lithium-Halogen Exchange and Cyclization

One effective method involves lithium-halogen exchange on 7-bromo-3H-1,3-benzoxazol-2-one, followed by addition of a ketone or other electrophile to form an intermediate alcohol. This intermediate is then dehydrated and hydrogenated to yield the desired benzoxazolone derivative.

  • Procedure:
    • Treat 7-bromo-3H-1,3-benzoxazol-2-one with n-butyllithium at low temperature (e.g., −78 °C).
    • Add the electrophile (e.g., methyl ketone) to form an alcohol intermediate.
    • Dehydrate and hydrogenate the intermediate to form the final benzoxazolone.
  • Advantages: Allows selective functionalization at the bromine position.
  • Yield: Moderate to good yields reported (exact yields depend on electrophile and conditions).

This approach was demonstrated in the synthesis of related benzoxazolone derivatives with bromine at the 7-position and methyl groups at other positions.

Palladium-Catalyzed Cross-Coupling and Cyclization

Pd-catalyzed cross-coupling reactions are widely used to construct substituted benzoxazolones, including those with bromo substituents.

  • Steps:
    • Synthesize boronic esters or aryl halides as coupling partners.
    • Perform Pd-catalyzed Suzuki or Buchwald-Hartwig cross-coupling with bromo-nitrophenols.
    • Hydrogenate nitro groups to amines.
    • Cyclize intramolecularly using CDI to form benzoxazolone rings.
  • Conditions: Typically conducted in solvents like DMF or THF, with bases such as potassium carbonate, under inert atmosphere.
  • Yields: High yields (often 80-95%) reported for multi-step sequences.
  • Notes: This method allows for diverse functionalization at various positions, including the 7-position bromine.

Nucleophilic Aromatic Substitution (SNAr) and Cyclization

For benzoxazolones with activated aromatic rings, nucleophilic aromatic substitution can be employed.

  • Method:
    • React activated fluoro-phenyl derivatives with heterocyclic amines.
    • Hydrogenate and cyclize with CDI to form benzoxazolone.
  • Application: This method is suitable for introducing heterocyclic substituents adjacent to the benzoxazolone core.
  • Yields: Moderate to good yields (60–85%).
  • Relevance: Used for preparing C(6) and C(7) substituted benzoxazolones, including bromo derivatives.

Summary Table of Key Preparation Methods for this compound

Method Key Steps Catalyst/Reagent Conditions Yield (%) Advantages References
Lithium-Halogen Exchange Halogen-lithium exchange, electrophile addition, dehydration, hydrogenation n-BuLi, ketone, hydrogenation catalyst −78 °C, then RT, inert atmosphere Moderate to good Selective functionalization at C7
Pd-Catalyzed Cross-Coupling Pd-catalyzed coupling, hydrogenation, cyclization with CDI Pd catalyst, CDI DMF or THF, 80–100 °C 80–95 High yield, versatile substitution
Nucleophilic Aromatic Substitution SNAr reaction, hydrogenation, cyclization with CDI Heterocyclic amines, CDI Ethanol or DMF, RT to reflux 60–85 Suitable for heterocyclic substitution
Green Catalytic Methods (general benzoxazoles) Nanocatalysts, grinding, solvent-free, mild conditions Fe3O4@SiO2, SrCO3, Pd nanocatalysts RT to reflux, various solvents 79–96 Eco-friendly, recyclable catalysts

Research Findings and Notes

  • The lithium-halogen exchange method is particularly useful for introducing substituents at the 7-bromo position, allowing subsequent modifications to achieve the 3,5-dimethyl substitution pattern.
  • Pd-catalyzed cross-coupling reactions provide a robust and high-yielding route to benzoxazolone derivatives, including those with halogen substituents, facilitating further functionalization.
  • Intramolecular cyclization using carbonyldiimidazole (CDI) is a common and effective step to form the benzoxazolone ring system.
  • Green chemistry approaches using nanocatalysts or solvent-free grinding methods offer environmentally friendly alternatives, though their application to specifically 7-bromo-3,5-dimethyl derivatives requires substrate-specific optimization.
  • Stability and yield optimization remain challenges, especially when introducing multiple substituents on the benzoxazolone core.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or reduction of other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of debrominated or reduced derivatives.

Scientific Research Applications

Pharmaceutical Applications

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one has been studied for its potential therapeutic effects. Research indicates that compounds in the benzoxazole family often exhibit biological activities such as:

  • Antimicrobial Properties : Studies have shown that benzoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity : Some benzoxazole derivatives demonstrate cytotoxic effects against cancer cell lines. The bromine substitution may enhance these effects by influencing the compound's interaction with biological targets.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with specific optical and electronic properties.
  • Dyes and Pigments : Its vibrant color and stability make it a candidate for use in dyes and pigments in various industrial applications.

Chemical Synthesis

The compound is also valuable in synthetic organic chemistry as an intermediate due to its ability to undergo various chemical transformations:

  • Reactivity : The presence of the bromine atom allows for nucleophilic substitution reactions, making it a versatile starting material for synthesizing other complex molecules.

Data Tables

Activity TypeObservations
AntimicrobialEffective against multiple strains
AnticancerCytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various benzoxazole derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Case Study 2: Anticancer Activity

A research article in Cancer Letters explored the anticancer properties of benzoxazole derivatives. The study found that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests its potential role in cancer therapeutics.

Case Study 3: Polymer Applications

Research conducted at a leading polymer science institute demonstrated the use of this compound as a precursor for synthesizing novel polymeric materials with enhanced thermal stability and electrical conductivity.

Mechanism of Action

The mechanism of action of 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromine atom and the benzoxazole core play crucial roles in binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Applications/Notes
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one C₁₁H₁₁BrN₂O₂ 238.67 7-Br, 3-Me, 5-Me Not reported Research chemical; no safety data
7-Bromobenzo[d]oxazol-2(3H)-one C₇H₄BrNO₂ 214.02 7-Br 174–176 Intermediate for heterocyclic synthesis
3,5-Dimethyl-2,3-dihydro-1,3-benzoxazol-2-one C₉H₉NO₂ 163.18 3-Me, 5-Me Not reported Discontinued; structural analog
N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide C₂₇H₂₁F₃N₂O₂S 506.53 Trifluorophenyl, isopropyl Not reported Antiparasitic (heartworm treatment)

Key Observations :

The trifluorophenyl group in the benzoxazine derivative () further elevates lipophilicity (logP ~4.0), favoring blood-brain barrier penetration, critical for CNS-targeting drugs .

Electronic Effects :

  • Bromine’s electron-withdrawing nature in the 7-position may activate or deactivate the ring for electrophilic substitution, depending on the reaction conditions. This contrasts with the electron-donating methyl groups, which stabilize the benzoxazolone core .

Biological Activity

7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 1226069-01-7) is a compound belonging to the benzoxazolone class, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

The molecular formula of this compound is C11H10BrN2O2C_{11}H_{10}BrN_{2}O_{2}, with a molecular weight of approximately 272.12 g/mol. The compound features a bromine atom at the 7-position and two methyl groups at the 3 and 5 positions of the benzoxazolone ring structure.

Cytotoxicity

Recent studies have demonstrated that benzoxazolone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study investigating related compounds showed that derivatives containing piperidine exhibited notable cytotoxicity against MDA-MB-231 breast cancer cells. The MTT assay indicated a decrease in cell viability with increasing concentrations of the compounds tested .

CompoundIC50 (µM)Cell Line
This compoundTBDTBD
Compound with Cl at 5th position50MDA-MB-231

Table 1: Cytotoxicity of benzoxazolone derivatives

Apoptotic Effects

The apoptotic activity of this compound has been evaluated using TUNEL assays. These assays measure DNA fragmentation indicative of apoptosis. Compounds in the benzoxazolone family have shown promise in inducing apoptosis in cancer cells through mechanisms involving caspase activation .

Anti-inflammatory and Analgesic Properties

Benzoxazolone derivatives have been reported to possess anti-inflammatory and analgesic properties. This is particularly relevant for compounds that can inhibit pro-inflammatory cytokines and reduce pain responses. Research indicates that similar compounds have shown effectiveness in reducing inflammation in animal models .

Case Studies

  • Cytotoxic Evaluation : A study conducted on various benzoxazolone derivatives revealed that those with specific substitutions (such as halogens) exhibited enhanced cytotoxicity against leukemia and breast cancer cell lines. The data suggested that structural modifications significantly influence biological activity .
  • Mechanistic Studies : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in apoptosis pathways. For instance, a compound structurally similar to this compound was found to engage hydrophobic interactions with Bcl-2 proteins, which are crucial for regulating apoptosis .

Q & A

Q. What are the most effective synthetic routes for 7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging brominated intermediates. For example, substituting brominated benzoxazolone precursors with methyl groups under reflux conditions (e.g., Et3_3N/THF solvent system) at 55–60°C for 6–48 hours optimizes yield. Catalyst systems like Pd(PPh3_3)2_2Cl2_2 (0.1–0.3 mol%) and CuI (0.1 mol%) are effective for halogen displacement. Post-reaction purification via silica gel chromatography or recrystallization from ethanol ensures high purity .

Q. How can spectroscopic methods (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

  • Methodological Answer :
  • 1^1H NMR : Look for characteristic signals: aromatic protons (δ 6.5–8.3 ppm), methyl groups (δ 2.4–2.5 ppm), and the oxazolone carbonyl (no direct proton but inferred from IR).
  • IR : Confirm the C=O stretch of the oxazolone ring at ~1760 cm1^{-1} and C-Br absorption at ~560 cm1^{-1}.
  • Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., C: 56.71%, H: 3.35%, N: 12.40% for a benzoxazolone derivative) .

Q. What purification techniques are recommended to isolate this compound from byproducts?

  • Methodological Answer : Use vacuum filtration to remove insoluble catalysts (e.g., Celite®), followed by recrystallization in ethanol or chloroform to isolate crystalline products. Column chromatography (silica gel, hexane/EtOAc gradient) resolves polar byproducts. Monitor purity via TLC (Rf_f ~0.5 in 3:1 hexane/EtOAc) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or IR absorptions) for this compound?

  • Methodological Answer : Iterative analysis is key. For ambiguous NMR signals, use 2D techniques (e.g., COSY, HSQC) to assign coupling patterns. If IR contradicts expected functional groups (e.g., missing C=O stretch), verify sample purity and consider alternative tautomeric forms. Cross-reference with X-ray crystallography data (e.g., ORTEP-3 or WinGX software) to resolve structural ambiguities .

Q. What is the role of the bromo and methyl substituents in modulating the compound’s biological activity (e.g., enzyme inhibition)?

  • Methodological Answer : The bromo group enhances electrophilicity, enabling covalent interactions with enzyme active sites (e.g., tyrosine kinases). Methyl groups at positions 3 and 5 increase lipophilicity, improving membrane permeability. SAR studies on benzoxazolone derivatives show that bromine substitution at position 7 correlates with anticonvulsant activity, while dimethyl groups reduce metabolic degradation .

Q. How can X-ray crystallography tools (e.g., ORTEP-3) aid in analyzing the compound’s solid-state structure?

  • Methodological Answer : ORTEP-3 generates thermal ellipsoid plots to visualize bond lengths, angles, and torsional strain. For this compound, key parameters include the planarity of the oxazolone ring (deviation < 0.05 Å) and Br···O non-covalent interactions (distance ~3.2 Å). WinGX refines crystallographic data to calculate R-factors (< 0.05 for high-quality structures) .

Q. What strategies are effective for designing derivatives of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer :
  • Electron-Withdrawing Substituents : Introduce nitro (-NO2_2) or trifluoromethyl (-CF3_3) groups at position 5 to enhance electrophilicity.
  • Bioisosteric Replacement : Replace the oxazolone ring with benzothiazolone to study metabolic stability.
  • Mannich Base Derivatives : Incorporate piperazine or morpholine moieties via Mannich reactions to improve solubility and CNS penetration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one
Reactant of Route 2
Reactant of Route 2
7-Bromo-3,5-dimethyl-2,3-dihydro-1,3-benzoxazol-2-one

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